(Z)-4-AMINO-N'-[(2,4-DICHLOROPHENYL)METHOXY]-N-PHENYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE
Overview
Description
(Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-PHENYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an oxadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The presence of the 2,4-dichlorophenyl and phenyl groups further enhances its chemical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-PHENYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the reaction of the oxadiazole intermediate with 2,4-dichlorophenyl reagents, often using coupling reactions like Suzuki-Miyaura coupling.
Attachment of the Phenyl Group: The phenyl group can be introduced through various methods, including nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-PHENYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-PHENYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
Its ability to interact with biological macromolecules makes it a valuable tool for drug discovery and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases .
Industry
Industrially, (Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-PHENYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of (Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-PHENYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access and catalytic function . Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N’-[(2,4-dichlorophenyl)methoxy]-N-phenyl-1,2,5-oxadiazole-3-carboximidamide
- 4-Amino-N’-[(2,4-dichlorophenyl)methoxy]-N-phenyl-1,2,5-thiadiazole-3-carboximidamide
- 4-Amino-N’-[(2,4-dichlorophenyl)methoxy]-N-phenyl-1,2,5-triazole-3-carboximidamide
Uniqueness
(Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-PHENYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE stands out due to its specific oxadiazole ring structure, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
4-amino-N-[(2,4-dichlorophenyl)methoxy]-N'-phenyl-1,2,5-oxadiazole-3-carboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O2/c17-11-7-6-10(13(18)8-11)9-24-23-16(14-15(19)22-25-21-14)20-12-4-2-1-3-5-12/h1-8H,9H2,(H2,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTQBKIVGOSLQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=NON=C2N)NOCC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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